6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its broad pharmacological activities, including anticancer, antiviral, and antimicrobial properties . 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of this core structure, featuring a methoxy group at position 6 and a methyl group at position 2.
Synthetic routes to such derivatives typically involve condensation of 2-aminopyridines with bromopyruvic acid derivatives. Traditional methods face challenges like decarboxylation at high temperatures, but advancements like continuous flow synthesis (utilizing DMF and catalytic PTSA at 125°C) have improved yields and efficiency for similar compounds .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)11-8-4-3-7(15-2)5-12(6)8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
JGKDZKPJRDPUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Development
Anticancer Research
The compound has been identified as a potential precursor in the synthesis of novel anticancer agents. Its structural properties allow for modifications that enhance efficacy against different cancer types. For instance, derivatives of imidazo[1,2-a]pyridine compounds have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models .
Mechanism of Action Studies
Research indicates that 6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives can interact with biological targets such as tyrosine kinases involved in cancer progression. Understanding these interactions aids in the development of targeted therapies that minimize side effects while maximizing therapeutic outcomes .
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized to study enzyme inhibition mechanisms, particularly those related to metabolic pathways in cancer and other diseases. By examining how it affects enzyme activity, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .
Receptor Interaction
The compound has been explored for its ability to modulate receptor interactions, which is crucial for understanding signaling pathways involved in various diseases. This research contributes to the broader field of drug discovery by identifying new drug candidates that can effectively target specific receptors .
Food Safety Testing
Mutagenicity and Carcinogenicity Testing
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is relevant in assessing food safety, particularly concerning mutagenic and carcinogenic compounds found in cooked meats. Studies utilizing this compound help regulatory agencies evaluate the risks associated with dietary exposure to harmful substances .
Analytical Methods Development
Researchers are developing analytical methods to detect this compound and its derivatives in food products. These methods are essential for ensuring compliance with safety regulations and protecting consumer health .
Environmental Monitoring
Pollutant Detection
The compound is also applied in environmental science for detecting pollutants in soil and water samples. Its chemical properties allow for the identification and quantification of hazardous compounds, contributing to environmental protection efforts .
Research on Environmental Impact
Studies involving this compound help assess the impact of pollutants on ecosystems, providing valuable data for environmental policy-making and remediation strategies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key precursor for anticancer agents; studies on mechanism of action against cancer cells |
| Biochemical Research | Investigating enzyme inhibition; receptor interaction studies |
| Food Safety Testing | Evaluating mutagenicity; developing analytical methods for food safety compliance |
| Environmental Monitoring | Detecting pollutants; assessing environmental impact |
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Methoxy vs.
- Halogen Substitution : Chloro () and bromo () substituents introduce electron-withdrawing effects and steric bulk, which may enhance target binding but reduce synthetic yields due to reactivity challenges.
- Position of Carboxylic Acid : Derivatives with -COOH at C3 (e.g., 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) exhibit different binding modes compared to C2 analogs, as seen in HIV-1 capsid inhibitors .
Biological Activity
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1159830-89-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This compound's molecular formula is with a molecular weight of 206.198 g/mol. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, including 6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold has also been explored for its anticancer potential. Several studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines. For example, some compounds showed IC50 values less than those of standard chemotherapeutics like doxorubicin in assays against human liver carcinoma cells . The structure-activity relationship (SAR) studies suggest that modifications on the imidazopyridine ring significantly influence their cytotoxicity and selectivity towards cancer cells.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases (AChE and BChE), which are critical enzymes in neurotransmission. Imidazo[1,2-a]pyridine derivatives have been evaluated for their ability to act as inhibitors with promising results. Compounds have shown IC50 values ranging from 0.2 to 50 μM in inhibiting AChE activity . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anticonvulsant Activity
The anticonvulsant properties of imidazo[1,2-a]pyridine derivatives have also been investigated. In experimental models, certain compounds demonstrated significant protection against induced convulsions, indicating their potential utility in managing epilepsy and related disorders .
Table: Biological Activities of 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 0.03 - 5.0 μM | |
| Anticancer | IC50 < Doxorubicin | |
| Cholinesterase Inhibition | IC50: 0.2 - 50 μM | |
| Anticonvulsant | Significant protection |
Case Study: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against MDR-TB, researchers conducted high-throughput screening (HTS) to identify lead compounds. Among them, several showed potent activity with MIC values significantly lower than traditional antibiotics used for TB treatment . This highlights the potential for developing new therapeutic agents from this compound class.
Case Study: Neuroprotective Effects
Research into the neuroprotective effects of cholinesterase inhibitors derived from imidazo[1,2-a]pyridine has shown that these compounds can mitigate cognitive decline in animal models of Alzheimer's disease. The ability to inhibit AChE not only enhances cholinergic signaling but also demonstrates neuroprotective properties through antioxidant mechanisms .
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with appropriately substituted carboxylic acids or esters. A common method involves reacting 6-methoxy-3-methylpyridine precursors with chloroacetic acid or its derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) . To optimize purity (>95%), post-synthetic purification via column chromatography or recrystallization is recommended. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can validate purity, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regioselectivity.
- Mass spectrometry (ESI or EI-MS) to verify molecular weight (C₁₀H₁₀N₂O₃; theoretical MW: 206.20 g/mol).
- HPLC with UV detection for purity assessment, particularly to resolve isomers or byproducts (e.g., 6-chloro or 6-fluoro analogs) .
- X-ray crystallography (if crystalline) to resolve ambiguities in substitution patterns, as applied to related imidazo[1,2-a]pyridine carbaldehydes .
Q. How can researchers screen this compound for biological activity?
Initial screening should focus on:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi, given the activity of structurally related imidazo[1,2-a]pyrimidines .
- Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays, leveraging the compound’s carboxylic acid group for potential binding interactions .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the 6-methoxy-3-methyl derivative be addressed?
Regioselectivity issues often arise due to competing reaction pathways during cyclization. Strategies include:
- Temperature control : Lower temperatures (0–5°C) favor the formation of the desired 6-methoxy isomer over 5- or 7-substituted byproducts.
- Protecting groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) to direct cyclization to the 6-position, followed by deprotection .
- Computational modeling : Use DFT calculations to predict transition-state energies and optimize reaction conditions for regioselectivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:
- Standardize assay protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate purity : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from impurities .
- Dose-response curves : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .
Q. What computational tools are suitable for predicting target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial gyrase or human kinases).
- QSAR models : Train models on imidazo[1,2-a]pyridine analogs to predict bioactivity and optimize substituents .
- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .
Comparative and Structural Analysis
Q. How does the 6-methoxy-3-methyl substitution impact bioactivity compared to halogenated analogs?
- Methoxy vs. halogen : The 6-methoxy group enhances solubility and may reduce cytotoxicity compared to 6-chloro/fluoro analogs, which exhibit stronger electrophilic character .
- Methyl at position 3 : Stabilizes the imidazo[1,2-a]pyridine core, potentially improving metabolic stability over unsubstituted derivatives .
Q. What structural analogs are critical for structure-activity relationship (SAR) studies?
Key analogs for SAR include:
- 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid : To evaluate halogen vs. methoxy effects on antimicrobial activity .
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid : For comparing positional isomerism and fluorine’s electronegativity .
- Ethyl ester derivatives : To assess the carboxylic acid’s role in target binding (e.g., ester-to-acid hydrolysis in vivo) .
Methodological Resources
- Synthetic protocols : Refer to cyclization methods for 2-chloroimidazo[1,2-a]pyridines and methyl-substituted analogs .
- Analytical standards : Use >97% pure reference compounds (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) for calibration .
- Biological data repositories : Cross-reference PubChem (CID: 76849611 for related esters) and ChEMBL for activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
